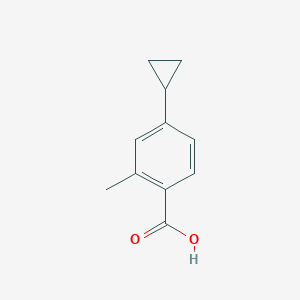

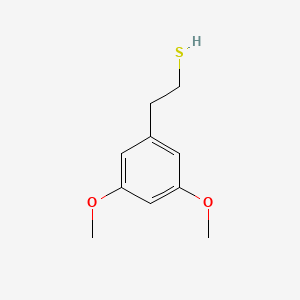

![molecular formula C15H15NO6S2 B2933594 Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate CAS No. 897831-04-8](/img/structure/B2933594.png)

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate” is a chemical compound that is part of a series of compounds that have been designed and synthesized for their antimicrobial, COX inhibitory and anti-inflammatory activities . It is related to other compounds such as “2-(4-methylsulfonyl phenyl) indole derivatives” and "4-Methylsulfonyl phenyl acetic acid" .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the methylsulfonyl phenyl group have been designed and synthesized for their potential antimicrobial properties. These compounds, including derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, have shown promising results against various strains of bacteria, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The ability to combat bacterial resistance makes these compounds significant in the development of new antimicrobial agents.

Anti-inflammatory Properties

The methylsulfonyl phenyl moiety has been evaluated for its COX inhibitory and anti-inflammatory activities. Derivatives of this compound have demonstrated good anti-inflammatory activity, with selectivity towards COX-2, which is beneficial for reducing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for developing safer anti-inflammatory therapies.

COX-2 Inhibition

Selective inhibition of the COX-2 enzyme is a targeted approach to relieve inflammation without the gastric side effects common with non-selective NSAIDs. Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate derivatives have been synthesized and evaluated for their selective COX-2 inhibitory activity, showing potential as safer alternatives to traditional NSAIDs .

Cardiovascular Safety

The cardiovascular side effects of selective COX-2 inhibitors are a significant concern. Research suggests that attaching a nitric oxide (NO) releasing group to these inhibitors, like those derived from Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, could mitigate these risks by maintaining a balance between vasodilatory prostacyclin and platelet activator thromboxane A2 .

Antidepressant Potential

New derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate have been explored as potential antidepressant agents. The synthesis and evaluation of these compounds aim to discover novel treatments for depression, expanding the therapeutic applications of the methylsulfonyl phenyl group .

Drug Development and ADME Prediction

The design and synthesis of new compounds with the methylsulfonyl phenyl pharmacophore, such as Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, involve in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. This process is crucial for understanding the drug-likeness and physicochemical properties of potential pharmaceuticals, guiding the development of effective and safe medications .

Eigenschaften

IUPAC Name |

methyl 4-[(3-methylsulfonylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S2/c1-22-15(17)11-6-8-12(9-7-11)16-24(20,21)14-5-3-4-13(10-14)23(2,18)19/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBFNOXRQVVBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)

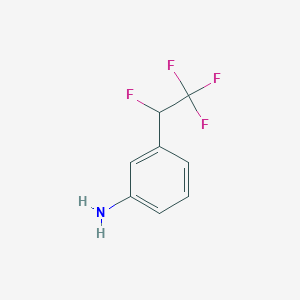

![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)

![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)

![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}acetamide](/img/structure/B2933518.png)

![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)

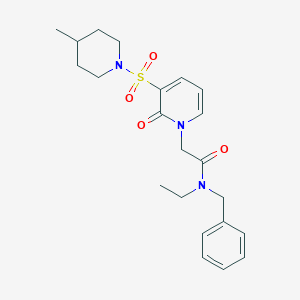

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

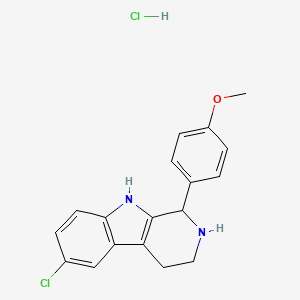

![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)